molecular formula C7H7N3 B1315228 1-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 39998-52-2

1-Methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B1315228
CAS RN: 39998-52-2
M. Wt: 133.15 g/mol
InChI Key: KRHZROBTVNDYNW-UHFFFAOYSA-N
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Description

It belongs to the imidazopyridine family, which combines an imidazole ring fused with a pyridine moiety. These compounds exhibit diverse biological activities and have been investigated for their therapeutic potential .


Synthesis Analysis

Several synthetic approaches exist for preparing 1-Methyl-1H-imidazo[4,5-b]pyridine. One notable method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This process yields 1 H-imidazo[4,5-b]pyridine derivatives in a single step with excellent yields .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazo[4,5-b]pyridine is C₁₃H₁₂N₄. It consists of a methyl group attached to the imidazole ring, forming a fused pyridine-imidazole structure .

Scientific Research Applications

Antituberculotic Activity

1-Methyl-1H-imidazo[4,5-b]pyridine and its derivatives have been studied for their potential antituberculotic activity. Various derivatives, such as 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, its methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones, were synthesized and tested for their effectiveness against tuberculosis. These studies indicate the potential of 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives in treating tuberculosis (Bukowski & Janowiec, 1996); (Bukowski, Zwolska, & Augustynowicz-Kopeć, 2012).

Vibrational Spectra and Molecular Structure

Studies have been conducted on the vibrational spectra, X-ray, and molecular structure of 1H-imidazo[4,5-b]pyridine and its methyl derivatives. These studies use density functional theory (DFT) and provide insights into the molecular structure and properties of these compounds, which can be crucial for understanding their reactivity and potential applications in various fields (Lorenc et al., 2008).

Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridine, exploring their chemical properties and potential applications. This includes studies on various reactions to produce new compounds with different substituents, expanding the scope of applications for these compounds (Bukowski et al., 1990).

Corrosion Inhibition Properties

Some studies have investigated the use of 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives as corrosion inhibitors. For example, 6-Bromo-2-methyl-1H-imididazo[4,5-b]pyridine has been examined for its effectiveness in preventing corrosion of mild steel in acidic environments. These findings suggest that these compounds could serve as efficient corrosion inhibitors, offering a high degree of efficiency with low environmental risks (Bouyad et al., 2017).

Therapeutic Potential Against Tuberculosis

Research on the design and synthesis of imidazo[4,5-b]pyridines has highlighted their potential as therapeutic agents against Mycobacterium tuberculosis. This includes exploring their role as inhibitors of lumazine synthase, a key enzyme in the pathogen. Some synthesized compounds showed significant anti-tubercular activity, indicating their potential as novel treatments for tuberculosis (Harer & Bhatia, 2015).

Antimicrobial Activity

1H-Imidazo[4,5-b]pyridines have also been explored for their antimicrobial activity. The synthesis of various heterocyclic rings like thiazolidinone, triazinanethione, and oxadiazinanethione derivatives of 1H-Imidazo[4,5-b]pyridines and their subsequent testing for antimicrobial properties showcases the potential of these compounds in developing new antimicrobial agents (Dayakar, Jeyanthi, & Sujatha, 2016).

Anticancer Properties

The potential anticancer properties of imidazo[4,5-b]pyridines have been a subject of interest. Studies on the synthesis of these compounds and their evaluation as anticancer agents indicate their possible use in cancer treatment. This research has included the development of routes for the synthesis of congeners and the assessment of their biological activity (Temple, Rose, Comber, & Rener, 1987).

properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZROBTVNDYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486213
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridine

CAS RN

39998-52-2
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39998-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
L Bukowski, M Janowiec - Die Pharmazie, 1996 - europepmc.org
2-Hydroxymethyl-1-methyl-1H-imidazo [4, 5-b] pyridine was obtained and its oxidation was carried out. 1-Methyl-1H-2-imidazo [4, 5-b] pyridinecarboxylic acid, its methyl ester, amide, …
Number of citations: 37 europepmc.org
L Bukowski, Z Zwolska… - … , Sulfur, and Silicon and …, 2012 - Taylor & Francis
The reactions of 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine with isothiocyanates, nitroso compounds, acid chlorides, and thioglycolic acid were investigated. New imidazo[4,5-b]…
Number of citations: 2 www.tandfonline.com
AV Kazymov, LP Shchelkina, NG Kabirova… - Chemistry of …, 1971 - Springer
Several new polymethine dyes of the cyanine and merocyanine series with 1-methyl-1H-imidazo [4,5-b]pyridine residues were synthesized, and their colors were studied. Replacement …
Number of citations: 3 link.springer.com
RM Bystrova, YM Yutilov - Chemistry of Heterocyclic Compounds, 1973 - Springer
Heating of 1-methyl-lH-imidazo [4, 5-b] pyridine (I) with methyl iodide gives a quaternary salt that differs from 3-methyl-3H-imidazo [4, 5-b] pyridine Nl-methiodide (II), and this provides a …
Number of citations: 4 link.springer.com
Y Mizuno, M Ikehara, T Itoh, K Saito - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
The condensation of the chloromercuric salt of 1H—imidazo [4, 5—b] pyridine (13.9 g.), Anal. Calcd. for C6H4N3HgCl: N, 11.84. Found: N, 12.01, With 2, 3, 5—tri—O—benzoy1—B—D…
Number of citations: 9 www.jstage.jst.go.jp
YY Xing, C Liu, F Wu - Heterocyclic Communications, 2013 - degruyter.com
An efficient approach to the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives 5–10 of biological interest has been developed. The key intermediate product 4 is obtained by …
Number of citations: 1 www.degruyter.com
AM Sajith, KKA Khader, N Joshi, MN Reddy… - European Journal of …, 2015 - Elsevier
Drug resistance to chemotherapeutic agents paved the way to develop novel synthetic molecules which are active on MDR cancer cell lines. Regio-isomeric imidazo[4,5-b]pyridine …
Number of citations: 43 www.sciencedirect.com
G Yuan, M Dhaynaut, NJ Guehl… - Journal of Cerebral …, 2023 - journals.sagepub.com
Metabotropic glutamate receptor 2 (mGluR2) has been extensively studied for the treatment of various neurological and psychiatric disorders. Understanding of the mGluR2 function is …
Number of citations: 3 journals.sagepub.com
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
J Müller, D Böhme, N Düpre, M Mehring… - Journal of Inorganic …, 2007 - Elsevier
The reactivity of artificial 2′-deoxyribonucleosides, designed as nucleoside surrogates in metal-mediated base pairs, towards protonation and metalation has been shown to be …
Number of citations: 23 www.sciencedirect.com

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